5-Bromo-2-(4-chlorophenyl)pentanoic acid
Overview
Description
5-Bromo-2-(4-chlorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of pentanoic acid, featuring a bromine atom at the 5th position and a chlorophenyl group at the 2nd position
Mechanism of Action
Target of Action
Compounds similar to “5-Bromo-2-(4-chlorophenyl)pentanoic acid” often target enzymes or receptors in the body. The bromine and chlorine atoms in the compound could potentially increase its reactivity, allowing it to interact with various biological targets .
Mode of Action
The compound might interact with its targets through processes such as free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biological target and the chemical environment.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the function of that pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)pentanoic acid typically involves the bromination of 2-(4-chlorophenyl)pentanoic acid. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted compounds.
Scientific Research Applications
5-Bromo-2-(4-chlorophenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar structure but with a benzoic acid core.
2-(4-Chlorophenyl)pentanoic acid: Lacks the bromine atom.
5-Bromo-2-phenylpentanoic acid: Lacks the chlorine atom in the phenyl ring.
Uniqueness
5-Bromo-2-(4-chlorophenyl)pentanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-(4-chlorophenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-7-1-2-10(11(14)15)8-3-5-9(13)6-4-8/h3-6,10H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCXSPCIYPZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCBr)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674234 | |
Record name | 5-Bromo-2-(4-chlorophenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-33-1 | |
Record name | 5-Bromo-2-(4-chlorophenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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